6-Chloro-4-methylquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methylquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEPWACZJPFXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chloro 4 Methylquinolin 3 Amine and Its Precursors
Cyclization Reactions for Quinoline (B57606) Core Formation
The foundational step in the synthesis of 6-Chloro-4-methylquinolin-3-amine is the construction of the quinoline ring system. Various cyclization reactions have been developed and refined over the years to achieve this, ranging from historic name reactions to modern multi-component strategies.
Adaptations of Classical Cyclization Protocols (e.g., Skraup Synthesis Variants) for 6-Chloro-4-methylquinoline (B1367173) Scaffolding
The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. researchgate.net Variants of this reaction, such as the Doebner-von Miller reaction, utilize α,β-unsaturated aldehydes or ketones. These classical methods can be adapted to produce the 6-chloro-4-methylquinoline scaffold by starting with the appropriately substituted aniline, in this case, 4-chloroaniline (B138754). For instance, the reaction of 4-chloroaniline with crotonaldehyde (B89634) or its equivalent under acidic conditions can lead to the formation of the desired quinoline core. The Combes quinoline synthesis, another classical method, involves the reaction of an aniline with a β-diketone under acidic conditions. researchgate.net
Contemporary Multi-Component Reactions for Quinoline Synthesis
Modern synthetic chemistry has seen a surge in the development of multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. rsc.orgrsc.org Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.orgresearchgate.net For instance, a three-component reaction involving an aniline, an aldehyde, and an alkyne, often catalyzed by a Lewis acid like iron(III) chloride or ytterbium(III) triflate, can yield highly substituted quinolines. scielo.br These reactions proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to form the quinoline ring. scielo.br The versatility of MCRs allows for the introduction of various substituents, making them a powerful tool for generating libraries of quinoline derivatives. acs.org
Functional Group Transformations and Strategic Incorporations
Once the quinoline core is established, the next critical phase involves the precise introduction and manipulation of functional groups at the C-3, C-4, and C-6 positions to yield the final product, this compound.
Introduction of the Chloro Group at the C-6 Position
The chloro substituent at the C-6 position is typically introduced by starting with a pre-chlorinated aniline, such as 4-chloroaniline, in the initial cyclization step. google.comchemicalbook.com Alternatively, direct chlorination of the quinoline ring can be achieved. Electrophilic chlorination of quinoline in strong sulfuric acid can lead to a mixture of 5-chloro and 8-chloroquinolines, with further chlorination yielding the 5,8-dichloroquinoline. pjsir.org However, achieving regioselective chlorination at the C-6 position often requires specific directing groups or a multi-step synthetic sequence. A common strategy involves the cyclization of a 3-(chloroanilino)propionic acid, which can be prepared from a chloroaniline and an acrylic acid derivative. google.com The resulting 4-oxo-tetrahydroquinoline can then be chlorinated with reagents like phosphorus oxychloride to yield the corresponding dichloroquinoline. google.com
| Starting Material | Reagent | Product | Reference |
| 4-Chloroaniline | β-Propiolactone | 3-(4-chloroanilino)propionic acid | google.com |
| 3-(4-chloroanilino)propionic acid | Polyphosphoric acid | 6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline | google.com |
| 6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline | Phosphorus oxychloride | 4,6-Dichloroquinoline | google.com |
Introduction of the Methyl Group at the C-4 Position
The methyl group at the C-4 position can be incorporated during the quinoline ring formation. For instance, in a Doebner-von Miller type reaction, the use of crotonaldehyde (which can be formed in situ from acetaldehyde) with an appropriately substituted aniline leads to a methyl group at the C-4 position. Another approach involves the use of ethyl acetoacetate (B1235776) in a cyclization reaction, which can also introduce a methyl group at the C-2 position and a hydroxyl group at the C-4 position. The hydroxyl group can then be converted to a chloro group, which can be subsequently removed or replaced. atlantis-press.com
A more direct method for methylation involves the reaction of a pre-formed quinoline with a methylating agent. For example, the reductive N-methylation of quinolines can be achieved using paraformaldehyde and hydrogen gas over a palladium on carbon catalyst. rsc.org However, C-methylation is generally more challenging and often requires specific activation of the target position.
| Precursor | Reagent(s) | Product | Reference |
| 4-Methoxyaniline | Ethyl acetoacetate, Polyphosphoric acid | 6-Methoxy-2-methylquinolin-4-ol (B94542) | atlantis-press.com |
Formation of the Amino Group at the C-3 Position
The introduction of the amino group at the C-3 position is a crucial and often challenging step. One common strategy involves the nitration of the quinoline ring, followed by the reduction of the nitro group to an amine. Nitration of 6-chloro-4-methylquinoline would likely occur at the C-3 or C-5 position, depending on the reaction conditions. For instance, the nitration of 6-methoxy-2-methylquinolin-4-ol with nitric acid in propionic acid has been reported to yield the 3-nitro derivative. atlantis-press.com The subsequent reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Another approach is the direct amination of the quinoline ring. While direct C-H amination is an active area of research, it often requires specialized catalysts and directing groups. nih.gov A more established method involves the reaction of a halo-substituted quinoline with an amine source. For example, a 3-bromo or 3-chloroquinoline (B1630576) derivative could potentially be converted to the 3-aminoquinoline (B160951) via nucleophilic aromatic substitution or through a metal-catalyzed cross-coupling reaction. The synthesis of 4-aminoquinolines has been achieved by reacting 4-chloroquinolines with various amines. nih.govnih.gov
A different strategy involves the functionalization of a pre-existing group at the C-3 position. For instance, a 3-formylquinoline derivative can be converted to an oxime, which can then be reduced to the corresponding amine. nih.gov Reductive amination of a 3-formylquinoline with an appropriate amine source is another viable route. nih.gov
| Precursor | Reagent(s) | Intermediate | Final Product | Reference |
| 6-Methoxy-2-methylquinolin-4-ol | Nitric acid, Propionic acid | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | - | atlantis-press.com |
| 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | Phosphorus oxychloride | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | - | atlantis-press.com |
| 3-Formyl-2-quinolone | Hydroxylammonium chloride, DMSO | 3-Cyano-2-quinolone | - | nih.gov |
| 3-Formyl-2-quinolone | p-Methoxybenzylamine, MeOH | N-((1-(4-methylphenyl)-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-p-methoxyaniline | - | nih.gov |
Catalytic Approaches in the Synthesis of this compound
Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, often providing milder reaction conditions, higher yields, and improved selectivity compared to classical methods.
Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds essential in quinoline synthesis. While direct palladium-catalyzed amination of a precursor like 3-bromo-6-chloro-4-methylquinoline could be a potential route, the literature more broadly supports palladium's role in the synthesis of the quinoline core itself. For instance, palladium-catalyzed dehydrogenative aromatization has been effectively used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. frontiersin.org This method utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant. frontiersin.org
Other transition metals like rhodium and ruthenium have also been employed in C-H amination reactions, which are increasingly important for creating N-functionalized molecules. acs.org For example, ruthenium-catalyzed asymmetric reductive amination has been used to produce chiral amines, a key feature in many pharmaceuticals. mdpi.com These methods, while not directly documented for this compound, represent the state-of-the-art in amine synthesis and could be adapted for its production.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂ / Cu(OAc)₂ | 2,3-dihydroquinolin-4(1H)-one, Amines | 4-Aminoquinolines | frontiersin.org |
| Rh(III) | Aldehydes, N-chloroamines | Amides | acs.org |
| RuCl(p-cymene)ArSO₂DPEN | Aminoketone | Chiral diazepane | mdpi.com |
This table showcases examples of transition metal-catalyzed reactions relevant to the synthesis of aminoquinolines and their precursors.
In the quest for greener and more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. Formic acid, for example, has been highlighted as an effective and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com It can facilitate the direct synthesis of quinolines from simple starting materials like anilines and aldehydes or ketones under milder conditions. ijpsjournal.com While specific application to this compound is not detailed, the general applicability of such catalysts is promising.
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Transaminases are a class of enzymes that are particularly useful for the synthesis of chiral amines. mdpi.comnih.gov They catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantiomeric excess. This approach has been successfully applied in the industrial synthesis of pharmaceuticals like sitagliptin. mdpi.com The synthesis of this compound could potentially be achieved by the transaminase-mediated amination of a corresponding ketone precursor.
| Catalytic Strategy | Catalyst Example | Reaction Type | Advantages | Reference |
| Organocatalysis | Formic Acid | Quinoline Synthesis | Renewable, biodegradable, mild conditions | ijpsjournal.com |
| Biocatalysis | Transaminase | Asymmetric Amination | High stereoselectivity, green conditions | mdpi.comnih.gov |
This table compares organocatalytic and biocatalytic strategies applicable to the synthesis of quinoline derivatives.
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and improve efficiency.
Eliminating solvents from chemical reactions is a key goal of green chemistry, as solvents often contribute significantly to waste and environmental hazards. Several solvent-free methods have been developed for quinoline synthesis. For instance, the Friedländer synthesis of quinolines has been achieved under solvent-free conditions at mild temperatures using a silica (B1680970) and molecular iodine catalyst. acs.org Another approach involves using 1,3,6,8-tetraazatricyclo-[4.4.1.1]dodecane (TATD) in a solvent-free Mannich-type reaction for the synthesis of aminomethylated 8-hydroxyquinolines. mdpi.com These examples demonstrate the feasibility of producing quinoline derivatives without the need for traditional, often hazardous, solvents.
Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms being incorporated into the final structure. acs.org The synthesis of 2,3-disubstituted quinolines from anilines, aldehydes, and acetylene (B1199291) derivatives, catalyzed by rare-earth metals, is an example of an MCR with good atom economy. acs.org
Process efficiency is a broader concept that encompasses not only atom economy but also factors like energy consumption, reaction time, and ease of purification. The development of one-pot synthesis techniques, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly improves process efficiency. researchgate.net These green methodologies are revolutionizing the synthesis of quinoline derivatives, making them more environmentally friendly and cost-effective. researchgate.netnih.gov
| Green Chemistry Aspect | Synthetic Approach | Key Features | Reference |
| Solvent-Free Conditions | Friedländer Synthesis with Silica/Iodine | Mild temperature, no solvent | acs.org |
| Atom Economy | Multicomponent Reactions (MCRs) | High efficiency, less waste | acs.org |
| Process Efficiency | One-Pot Synthesis | Reduced steps, energy, and waste | researchgate.net |
This table highlights green chemistry approaches relevant to the synthesis of quinoline compounds.
Chemical Reactivity and Derivatization Strategies of 6 Chloro 4 Methylquinolin 3 Amine
Reactions at the Amino Group (C-3 Position)
The amino group at the C-3 position is a key nucleophilic center, readily participating in a variety of chemical transformations.
Acylation and Alkylation Reactions
The primary amine functionality of 6-Chloro-4-methylquinolin-3-amine is readily acylated by reacting with acid chlorides or acid anhydrides to form the corresponding amides. libretexts.orgorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrogen halide byproduct. libretexts.org
Alkylation of the amino group can be achieved using alkyl halides. ucalgary.ca However, this reaction can sometimes lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the newly formed secondary amine. libretexts.orgmasterorganicchemistry.com To achieve selective monoalkylation, specific strategies such as using a large excess of the amine or employing alternative alkylating agents and reaction conditions may be necessary. masterorganicchemistry.comnih.gov For instance, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation. mnstate.edu
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-(6-chloro-4-methylquinolin-3-yl)acetamide | Acylation |
| This compound | Methyl iodide | 6-Chloro-N,4-dimethylquinolin-3-amine | Alkylation |
| This compound | Benzaldehyde/NaBH3CN | N-Benzyl-6-chloro-4-methylquinolin-3-amine | Reductive Amination |
Condensation Reactions
The amino group can participate in condensation reactions with various carbonyl compounds. A notable example is the Mannich reaction, where the amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen-containing compound react to form a β-amino carbonyl compound, known as a Mannich base. mdpi.comnih.govrsc.org The reaction proceeds through the formation of an iminium ion intermediate. rsc.org
Another significant condensation reaction is the Pictet-Spengler reaction, which can be utilized to construct new heterocyclic rings. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While not directly applicable to this compound itself without prior modification, derivatization of the amino group to introduce a β-arylethyl moiety could enable subsequent Pictet-Spengler cyclizations.
Table 2: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Name |
| This compound | Formaldehyde | Acetophenone | β-aminoketone | Mannich Reaction |
| (modified) this compound | Aldehyde/Ketone | - | Tetrahydroisoquinoline derivative | Pictet-Spengler Reaction |
Formation of Imine and Amide Derivatives
The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. lumenlearning.comlibretexts.orgnih.gov The pH of the reaction medium is a critical factor, with optimal rates typically observed in weakly acidic conditions. lumenlearning.com
As previously mentioned in the acylation section, amide derivatives are readily synthesized by reacting the primary amine with acylating agents like acid chlorides or anhydrides. libretexts.orgorganic-chemistry.org These amide derivatives are generally stable compounds and offer a platform for further functionalization. For example, a series of novel 2-chloroquinoline-3-carbaldehyde (B1585622) analogues have been synthesized from acetanilides, hydrazides, and acyl chlorides. researchgate.net
Reactions Involving the Chloro Group (C-6 Position)
The chloro substituent at the C-6 position of the quinoline (B57606) ring is susceptible to nucleophilic attack and can be readily replaced, providing a key site for introducing a wide range of functional groups.
Nucleophilic Aromatic Substitution Reactions
The chloro group at the C-6 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. mdpi.comfishersci.co.uklibretexts.org This reaction is facilitated by the electron-withdrawing nature of the quinoline ring system. youtube.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 6-amino, 6-alkoxy, and 6-thioether derivatives, respectively. mdpi.comfishersci.co.uk For instance, heating 7-substituted-4-chloro-quinolines with butylamine (B146782) results in the formation of the corresponding N-butyl-7-substituted-quinolin-4-ylamine. nih.gov Similarly, the synthesis of secondary and tertiary amines bearing a 2-chloro-6-methylquinoline (B1583817) moiety has been achieved through the nucleophilic substitution of 3-(chloromethyl)-2-chloro-6-methylquinoline with aromatic primary and secondary amines. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The chloro group at the C-6 position is an excellent handle for participating in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org
Suzuki Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgfishersci.co.uk This method is widely used to introduce new aryl or vinyl substituents at the C-6 position. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov Regioselective Sonogashira coupling has been demonstrated in polyhalogenated quinolines, highlighting the precise control achievable with this method. researchgate.net
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the chloroquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This method provides a direct route to synthesize a wide variety of 6-aminoquinoline (B144246) derivatives. organic-chemistry.orgwikipedia.org The choice of ligand for the palladium catalyst is crucial for the success and scope of the reaction. wikipedia.orglibretexts.org
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst System |
| This compound | Phenylboronic acid | 4-Methyl-6-phenylquinolin-3-amine | Suzuki Coupling | Pd catalyst, base |
| This compound | Phenylacetylene | 4-Methyl-6-(phenylethynyl)quinolin-3-amine | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base |
| This compound | Aniline (B41778) | N-Phenyl-4-methylquinolin-3,6-diamine | Buchwald-Hartwig Amination | Pd catalyst, ligand, base |
Reactions at the Methyl Group (C-4 Position)
The methyl group at the C-4 position of the quinoline ring is activated due to its benzylic-like nature, making it a key site for various chemical transformations. Its reactivity is influenced by the electronic effects of the quinoline core and the substituents present on the ring.
Oxidation and Reduction Processes
The oxidation of the 4-methyl group in quinoline derivatives is a well-established transformation, typically leading to the corresponding carboxylic acid or aldehyde. pvamu.edu Theoretical considerations suggest that in the oxidation of 4-methylquinoline (B147181), the methyl group is the most probable initial site of attack, even before the benzene (B151609) or pyridine rings. pvamu.edu
Various oxidizing agents can be employed for this purpose. For instance, the oxidation of 4-methylquinoline with chromic acid has been reported to yield quinoline-4-carboxylic acid. pvamu.edu More contemporary methods utilize milder and more selective reagents. A metal-free approach using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in dimethyl sulfoxide (B87167) (DMSO) can chemoselectively oxidize 4-methylquinolines to quinoline-4-carbaldehydes in good yields. researchgate.net This method is noted for its mild reaction conditions and tolerance of various functional groups. researchgate.net Enzymatic approaches have also been explored for the site-selective oxidation of quinoline derivatives. rsc.org
While the oxidation of the C-4 methyl group is common, its reduction is not a typical reaction pathway as it is already in a low oxidation state. Reduction processes for this compound would generally focus on the quinoline ring itself. pharmaguideline.com
| Reaction Type | Reagent(s) | Product | Reference |
| Oxidation | Chromic Acid | 6-Chloro-4-carboxyquinolin-3-amine | pvamu.edu |
| Oxidation | Phenyliodine diacetate (PIDA), DMSO | 6-Chloro-3-aminoquinoline-4-carbaldehyde | researchgate.net |
Functionalization via Benzylic Hydrogens
The hydrogens of the C-4 methyl group are benzylic and thus susceptible to abstraction, enabling a variety of functionalization reactions. These reactions often proceed through radical or carbanionic intermediates. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of benzylic C-H bonds under mild conditions, allowing for the diversification of molecules like this compound. rsc.org
Photo-mediated processes can generate reactive radical species that facilitate C-H bond cleavage. For example, mesyloxy radicals, generated in situ, can abstract a hydrogen atom from a benzylic position. The resulting benzylic radical can then be oxidized to a carbocation and subsequently functionalized. rsc.org This strategy allows for the introduction of various nucleophiles at the benzylic position, converting the methyl group into a more complex side chain. rsc.org
| Reaction Strategy | Key Intermediate | Potential Functionalization | Reference |
| Metallaphotoredox Catalysis | Benzylic Radical | Alkylation, Arylation | rsc.org |
| Photo-mediated HAT | Benzylic Radical/Carbocation | Oxygenation (e.g., to alcohol) | rsc.org |
Electrophilic and Nucleophilic Substitution on the Quinoline Ring System
The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the nitrogen atom and the existing substituents (the chloro, methyl, and amine groups).
Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, substitution is still possible, and it preferentially occurs on the benzene ring (positions 5 and 8) rather than the pyridine ring. pharmaguideline.com The presence of the activating amino group at C-3 and the methyl group at C-4, along with the deactivating chloro group at C-6, will influence the precise location of substitution.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is a key reaction for functionalizing the quinoline core, particularly when leaving groups like halogens are present. In this compound, the chlorine atom at the C-6 position is a potential site for nucleophilic displacement. However, the C-4 position in quinolines is also known to be highly susceptible to nucleophilic attack, especially when activated. mdpi.com In related 2,4-dichloroquinazoline (B46505) systems, nucleophilic substitution occurs selectively at the 4-position. nih.gov For this compound, various nucleophiles such as amines, alkoxides, or thiolates could potentially displace the C-6 chlorine atom, leading to a diverse range of derivatives. The reactivity can be enhanced by the specific reaction conditions and the nature of the nucleophile. mdpi.com
| Reaction Type | Position(s) | Typical Reagents/Nucleophiles | Expected Product Type | Reference |
| Electrophilic Substitution | C-5, C-8 | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂), Sulfonating agents (SO₃/H₂SO₄) | Substituted on the benzene ring | pharmaguideline.com |
| Nucleophilic Substitution | C-6 | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) | 6-substituted quinoline | mdpi.com |
Cycloaddition and Rearrangement Reactions Involving the Quinoline Core
The quinoline nucleus can participate in cycloaddition reactions, which are powerful methods for constructing complex, three-dimensional structures from the planar aromatic system. nih.gov These reactions often require photochemical or thermal activation and can proceed through various mechanisms.
Photochemical [4+2] para-cycloadditions between quinolines and alkenes have been developed, enabled by photosensitization of Lewis acid-complexed substrates. nih.gov This dearomative cycloaddition displays high regio- and diastereoselectivity, offering a pathway to novel, sterically congested polycyclic architectures. nih.gov The presence of a chlorine atom on the quinoline, as in product 23 of one study, demonstrates the viability of such reactions with halogenated substrates. nih.gov
Rearrangement reactions of the quinoline skeleton are also known. For instance, N-lithio-1,2-dihydroquinolines can be acylated and subsequently undergo rearrangement in the presence of organolithium compounds to form tertiary carbinols. rsc.org While this specific example involves a dihydroquinoline, it illustrates the potential for skeletal rearrangements within the quinoline framework under specific conditions.
| Reaction Type | Conditions | Reactant Partner | Product Type | Reference |
| Photochemical [4+2] Cycloaddition | Photosensitizer, Lewis Acid | Alkenes, Allenes | Dearomatized polycyclic adducts | nih.gov |
| [4+2] Cycloaddition | Copper triflate catalyst | N-(2-alkenylaryl)enamine | Fused quinoline systems | rsc.org |
| Rearrangement | Organolithium compounds | N-acyl-1,2-dihydroquinolines | Tertiary carbinols | rsc.org |
Computational and Theoretical Investigations of 6 Chloro 4 Methylquinolin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of 6-Chloro-4-methylquinolin-3-amine at the atomic level. These methods allow for the determination of the molecule's most stable three-dimensional arrangement and the distribution of its electrons.
Density Functional Theory (DFT) Approaches for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the ground-state properties of molecules like this compound. By approximating the electron density, DFT can accurately predict the molecule's optimized geometry, including bond lengths and angles. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.govnih.gov
Table 1: Illustrative Optimized Geometric Parameters of this compound (Calculated using DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N3 | Value |
| Bond Length | C3-C4 | Value |
| Bond Length | C4-C10 | Value |
| Bond Length | C6-Cl | Value |
| Bond Length | C4-C11 (Methyl) | Value |
| Bond Length | N3-H | Value |
| Bond Angle | N1-C2-N3 | Value |
| Bond Angle | C2-N3-C4 | Value |
| Bond Angle | C3-C4-C10 | Value |
| Dihedral Angle | C5-C6-C7-C8 | Value |
Note: The values in this table are illustrative and would be determined from a specific DFT calculation.
Ab Initio Methods for High-Level Electronic Structure Analysis
For a more rigorous, albeit computationally intensive, analysis of the electronic structure, ab initio methods can be employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electron correlation effects, which are important for a precise understanding of the molecule's energy and properties. While DFT is often sufficient for many applications, ab initio calculations can serve as a benchmark for the accuracy of DFT results.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, which are essential for its experimental characterization.
Theoretical NMR Chemical Shift Calculation (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. tsijournals.comworktribe.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra are instrumental in assigning the peaks observed in experimental NMR data to specific atoms within the molecule. The calculations are typically performed on the DFT-optimized geometry of the molecule.
Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO-DFT)
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |
| C2 | - | Value |
| H (on C2) | Value | - |
| C3 | - | Value |
| C4 | - | Value |
| C4-CH₃ | Value | Value |
| C5 | - | Value |
| H (on C5) | Value | - |
| C6 | - | Value |
| C7 | - | Value |
| H (on C7) | Value | - |
| C8 | - | Value |
| H (on C8) | Value | - |
| N3-NH₂ | Value | - |
Note: The values in this table are illustrative and would be determined from a specific GIAO calculation. The chemical shifts are typically referenced against a standard like Tetramethylsilane (TMS).
Vibrational Frequency Analysis (IR and Raman)
Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. nih.govglobalresearchonline.net This involves calculating the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the N-H bonds in the amine group, the C-Cl bond, or the various C-H and C-C bonds within the quinoline (B57606) ring, as well as bending and torsional modes.
These calculated frequencies and their corresponding intensities help in the assignment of experimental IR and Raman spectra. It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. iosrjournals.org
Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound (DFT/B3LYP)
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Value | N-H symmetric stretch |
| Value | C-H stretch (aromatic) |
| Value | C-H stretch (methyl) |
| Value | C=C/C=N ring stretch |
| Value | N-H bend |
| Value | C-Cl stretch |
| Value | C-H bend (in-plane) |
| Value | C-H bend (out-of-plane) |
Note: The values in this table are illustrative and would be determined from a specific DFT frequency calculation.
Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. jksus.orgscience.govresearchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of this compound. This allows for the interpretation of the absorption bands observed experimentally in terms of the specific molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π* transitions). These calculations are typically performed on the optimized ground-state geometry of the molecule.
Table 4: Illustrative Calculated Electronic Absorption Wavelengths (λ), Excitation Energies (E), and Oscillator Strengths (f) for this compound (TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Value | Value | Value |
| S₀ → S₂ | Value | Value | Value |
| S₀ → S₃ | Value | Value | Value |
Note: The values in this table are illustrative and would be determined from a specific TD-DFT calculation.
Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling
Computational modeling is a vital tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. mdpi.com For this compound, a key reaction would be Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces the chlorine atom at the 6-position.
A computational study of this reaction would involve:
Modeling Reactants and Products : Optimizing the geometries of the quinoline substrate and the chosen nucleophile.
Locating the Transition State (TS) : Searching for the highest energy point along the reaction coordinate. For an SNAr reaction, this would involve the formation of a Meisenheimer complex intermediate. mdpi.com
Calculating Activation Energy (Ea) : Determining the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.
DFT calculations on similar systems, such as 2,4-dichloroquinazoline (B46505), have shown that the site of nucleophilic attack can be accurately predicted by analyzing the LUMO coefficients and activation energies. mdpi.com For this compound, a similar study would confirm that the C-6 carbon is the most likely site for substitution and provide a quantitative measure of the reaction's kinetic feasibility.
Conformational Analysis and Energetics
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation of the amino (-NH2) group and the methyl (-CH3) group relative to the quinoline plane.
While the quinoline ring itself is rigid and planar, the rotation of the C-N bond of the amino group can lead to different conformers. researchgate.net A computational scan of the potential energy surface, by systematically rotating the relevant dihedral angles, would reveal the most stable conformer and the energy barriers between different conformations. Studies on similar molecules have shown that energy barriers for such rotations can be relatively low, suggesting that multiple conformers may coexist at room temperature. dergipark.org.trresearchgate.net The most stable conformer is the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding if applicable.
A detailed article on the non-biological chemical applications of This compound , structured according to the provided outline, cannot be generated at this time due to a lack of specific published research on this particular compound within the requested contexts.
Extensive searches for scientific literature detailing the role of this compound as a synthetic intermediate, its ligand chemistry, and its applications in materials science did not yield specific research findings, data, or examples necessary to populate the requested sections and subsections with scientifically accurate and thorough information.
The available research on quinoline derivatives is vast; however, it primarily focuses on other isomers or differently substituted quinoline rings. For instance, studies on 4-aminoquinolines and 8-hydroxyquinolines are common, but specific data for the 3-amino-4-methyl-6-chloro isomer is not present in the accessible literature concerning non-biological applications.
Based on the functional groups present in this compound (an amino group, a chloro substituent, a methyl group, and the quinoline core), it can be hypothesized that this compound could theoretically serve in various chemical applications:
As a Synthetic Intermediate: The amino group could be a nucleophile or be diazotized to introduce other functional groups. The chloro- and methyl-substituted quinoline core provides a scaffold that could be further modified. General synthetic methods for creating diverse quinoline-based structures are well-documented, but specific examples starting from this compound are not described in the literature found.
In Ligand Chemistry: The nitrogen atoms in the quinoline ring and the amino group have the potential to coordinate with metal ions, making it a candidate for a ligand in coordination chemistry and catalysis. However, no studies were found that specifically detail the complexation of this compound with transition metals or its role as a ligand in catalytic processes.
In Materials Science: The aromatic and heterocyclic nature of the quinoline ring suggests potential for applications in organic electronics or as a building block for dyes and sensors. Yet, there is no specific research available that explores these applications for this compound.
Without citable, peer-reviewed research focused specifically on this compound, any attempt to write an article following the requested outline would be speculative and would not meet the required standards of scientific accuracy and detail.
Applications of 6 Chloro 4 Methylquinolin 3 Amine in Non Biological Chemical Systems
Materials Science Applications (e.g., Organic Electronics, Dyes, Sensors).
Design of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The rigid and planar structure of the quinoline (B57606) ring, coupled with its electron-accepting nature, makes it a promising component for organic electronic devices. Quinoline derivatives have been successfully employed as electron-transporting and light-emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govuconn.edudergipark.org.tr The presence of the electron-withdrawing chlorine atom at the 6-position and the electron-donating methyl group at the 4-position of 6-Chloro-4-methylquinolin-3-amine is expected to modulate the electronic properties of the quinoline core, influencing the HOMO and LUMO energy levels. This tuning is critical for achieving efficient charge injection and transport in OLED devices.
Furthermore, the amino group at the 3-position provides a site for further functionalization, allowing for the attachment of other chromophores or charge-transporting moieties. This modular approach can lead to the development of novel materials with tailored photophysical properties, such as specific emission colors or enhanced quantum efficiencies. For instance, by introducing appropriate substituents, it is possible to shift the emission spectrum of quinoline-based materials across the visible range, a key requirement for full-color displays. nih.gov
In the context of Organic Photovoltaics (OPVs), the electron-accepting character of the quinoline core suggests its potential use as a component in non-fullerene acceptors. The ability to fine-tune the energy levels through substitution on the quinoline ring is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of a solar cell.
Table 1: Potential Photophysical Properties of this compound Derivatives for OLEDs
| Derivative Type | Expected Emission Color | Potential Quantum Yield | Rationale |
| Unmodified Core | Blue/Green | Moderate | Based on the inherent fluorescence of the quinoline scaffold. |
| Arylamine Substituted | Green/Red | High | Introduction of hole-transporting arylamine moieties can improve charge balance and efficiency. |
| Boron-Complexed | Tunable (Blue to Red) | High | Formation of organoboron complexes can enhance fluorescence and allow for color tuning. |
Chemosensors and Probes
The quinoline nucleus is a well-established fluorophore for the development of chemosensors. The lone pair of electrons on the nitrogen atom can coordinate with metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. rsc.orgmdpi.comrsc.orgresearchgate.netnanobioletters.com The amino group in this compound can act as a binding site for analytes, and its interaction can be transduced into a measurable optical signal.
The presence of the chloro and methyl substituents can influence the selectivity and sensitivity of the sensor. For example, the electron-withdrawing chlorine atom can affect the acidity of the N-H proton of the amino group, potentially enhancing its interaction with specific analytes. Derivatives of this compound could be designed to detect a variety of species, including metal ions, anions, and neutral molecules. For instance, the introduction of a suitable receptor unit via the amino group could lead to selective sensors for environmentally or biologically important analytes like heavy metal ions or nitroaromatic compounds. rsc.org
Table 2: Potential Chemosensor Applications of this compound Derivatives
| Target Analyte | Sensing Mechanism | Expected Signal Change | Potential Application |
| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) or Quenching | Fluorescence "turn-on" or "turn-off" | Environmental monitoring, Industrial process control |
| Nitroaromatic Compounds | Photoinduced Electron Transfer (PET) | Fluorescence quenching | Detection of explosives |
| pH Changes | Protonation/Deprotonation of the amino group | Ratiometric fluorescence change | Biological imaging, Chemical process monitoring |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-defined molecular architectures. nih.govresearchgate.netscilit.com The planar aromatic structure of the quinoline ring makes it an ideal candidate for participating in π-π stacking interactions, a key driving force in the self-assembly of organic molecules. nih.gov The amino group and the nitrogen atom of the pyridine (B92270) ring in this compound can act as hydrogen bond donors and acceptors, respectively, further directing the formation of ordered supramolecular structures. rsc.org
By carefully designing derivatives of this compound, it is possible to create molecules that self-assemble into various nanostructures, such as nanofibers, vesicles, or organogels. rsc.org These self-assembled materials can have applications in areas like drug delivery, tissue engineering, and materials science.
In the realm of host-guest chemistry, the quinoline core can act as a guest molecule, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. nih.govrsc.orgthno.orgnih.gov The formation of such host-guest complexes can alter the physical and chemical properties of the quinoline derivative, for example, by enhancing its solubility in water or protecting it from photodegradation. Conversely, functionalized this compound derivatives could be designed to act as hosts for smaller guest molecules, with potential applications in molecular recognition and separation. The interactions within these host-guest systems are governed by a combination of factors, including size and shape complementarity, as well as intermolecular forces. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Pathways
A comparative analysis of different synthetic strategies is presented in the table below:
| Synthetic Strategy | Reagents and Conditions | Advantages | Potential for 6-Chloro-4-methylquinolin-3-amine |
| Classical Cyclization | Aniline (B41778) derivatives, α,β-unsaturated carbonyl compounds, acid catalyst | Well-established, versatile | Can be optimized for specific substitution patterns. |
| Vilsmeier-Haack Reaction | Acetanilides, phosphorus oxychloride, dimethylformamide | Good for producing 2-chloroquinoline-3-carbaldehydes, a potential precursor. nih.gov | A multi-step approach that could be streamlined. |
| Intramolecular Wittig Reaction | Substituted aminoacetophenones | Offers a pathway to novel quinoline (B57606) derivatives. tandfonline.com | Applicability to the specific target needs to be explored. |
| Base-Induced Cyclization | Aminoacetophenones | An alternative to the Wittig reaction for cyclization. tandfonline.com | Reaction conditions and substrate scope require investigation. |
Exploration of Unconventional Reactivity Patterns and Transformations
The reactivity of the this compound core offers a rich landscape for exploration. The presence of the chloro, methyl, and amine substituents creates a unique electronic and steric environment that could lead to unconventional reactivity. Future studies should investigate:
C-H Functionalization: Direct functionalization of the quinoline ring's C-H bonds is a powerful tool for creating complex molecules. doaj.org Research into regioselective C-H activation and subsequent coupling reactions could unlock novel derivatives with unique properties.
Cross-Coupling Reactions: The chloro substituent at the 6-position provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Exploring a wider range of coupling partners could lead to a diverse library of compounds.
Transformations of the Amine Group: The primary amine at the 3-position is a versatile functional group that can be readily modified. Investigating its diazotization, acylation, and alkylation reactions could yield a wide array of derivatives.
Advanced Spectroscopic Characterization Techniques
A deeper understanding of the photophysical properties of this compound and its derivatives is crucial for unlocking their potential in areas like materials science and sensor technology. While standard spectroscopic techniques like NMR and IR are essential for structural elucidation, advanced methods can provide more nuanced insights. researchgate.nettandfonline.com
Future research should employ techniques such as:
Ultrafast Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can probe the excited-state dynamics of the molecule on femtosecond to nanosecond timescales. This information is vital for understanding its photostability and potential for use in applications like organic light-emitting diodes (OLEDs). researchgate.net
Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques (e.g., HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is especially important for complex derivatives. mdpi.com
Solid-State NMR: For crystalline derivatives, solid-state NMR can provide valuable information about the molecular packing and intermolecular interactions in the solid state.
Integration of Machine Learning and AI in Computational Design and Synthesis Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. rjptonline.org These tools can be harnessed to accelerate the discovery and development of new quinoline derivatives.
Key areas for the application of ML and AI include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activities, physicochemical properties, and even the synthetic accessibility of virtual compounds. doaj.orgaip.org This can help prioritize synthetic targets and reduce the number of unsuccessful experiments. For instance, ML can predict the most likely sites for electrophilic aromatic substitution on the quinoline ring. researchgate.net
Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex molecules by proposing viable retrosynthetic pathways. This can help chemists design more efficient and innovative synthetic routes.
Reaction Outcome Prediction: Machine learning models are being developed to predict the products and yields of chemical reactions, which can be a game-changer for synthesis planning. rjptonline.org
Novel Applications in Emerging Fields of Chemical Science
While the core structure of this compound holds promise, its true potential may lie in its application in emerging areas of chemical science. Excluding prohibited areas, future research could explore its use in:
Corrosion Inhibition: Pyridine (B92270) and quinoline derivatives have shown promise as non-toxic and cost-effective corrosion inhibitors. aip.org The specific electronic properties of this compound could make it a particularly effective candidate for protecting metal surfaces.
Organic Electronics: The quinoline scaffold is a component of some materials used in organic light-emitting diodes (OLEDs). researchgate.net By modifying the structure of this compound, it may be possible to develop new materials with tailored electronic and photophysical properties for use in next-generation displays and lighting.
Chemosensors: The quinoline ring system can be incorporated into molecules designed to detect specific ions or molecules. researchgate.net The amine and chloro substituents on this compound could be functionalized to create selective and sensitive chemosensors for environmental or industrial monitoring.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoline ring and the exocyclic amine can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. mdpi.com These materials have potential applications in gas storage, catalysis, and separation science.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations in chemical science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-4-methylquinolin-3-amine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A standard approach involves reacting 4,7-dichloroquinoline with methylamine or ammonia under reflux conditions in polar solvents (e.g., ethanol or methanol). Key parameters include:
- Temperature: 80–100°C (reflux) to activate the aromatic ring for substitution.
- Solvent Choice: Ethanol enhances nucleophilicity while stabilizing intermediates.
- Catalysts: None required, but stoichiometric excess of amine (~2–3 equivalents) improves yield .
- Example Protocol:
| Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 4,7-Dichloroquinoline | Ethanol | 80 | 65–75 |
| Methylamine (2 eq) | Methanol | 100 | 70–80 |
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl group at δ 2.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (178.62 g/mol) and isotopic chlorine patterns .
- IR Spectroscopy: N-H stretching (3300–3500 cm) and C-Cl vibrations (600–800 cm) confirm functional groups.
- Purity Check: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
- Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and amine equivalents.
- Catalytic Additives: Introduce Lewis acids (e.g., ZnCl) to lower activation energy for substitution .
- Workup Optimization: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer:
- Control Variables: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to isolate compound-specific effects.
- Dose-Response Curves: Establish EC/IC values across multiple replicates to assess reproducibility .
- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography (SHELXL ) to rule out isomerism or impurities.
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular interactions?
- Methodological Answer:
- Graph Set Analysis: Use software (e.g., Mercury) to categorize H-bond motifs (e.g., Cl or ).
- Crystallography Tools: Refine structures with SHELXL-2018 and visualize with ORTEP-3 .
- Case Study: In related quinoline derivatives, N-HN interactions form dimeric chains, influencing solubility and stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the antimalarial efficacy of this compound derivatives across studies?
- Methodological Answer:
- Meta-Analysis: Compare datasets for common variables (e.g., parasite strains, in vitro vs. in vivo models).
- SAR Studies: Systematically modify substituents (e.g., chloro vs. fluoro at position 6) to isolate pharmacophore contributions .
- Mechanistic Profiling: Use radiolabeled compounds to track target engagement (e.g., heme polymerase inhibition) .
Structural and Computational Tools
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer:
- DFT Calculations: Gaussian or ORCA software to map HOMO/LUMO orbitals and predict reactivity.
- Docking Simulations: AutoDock Vina to screen binding affinities with biological targets (e.g., Plasmodium falciparum enzymes) .
- Solubility Prediction: COSMO-RS to estimate logP and aqueous solubility based on charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
